molecular formula C18H16N4O3 B2559118 N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034283-55-9

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2559118
CAS RN: 2034283-55-9
M. Wt: 336.351
InChI Key: OECZZRPQVINRBD-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a chromenone ring. The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel chromone-pyrimidine coupled derivatives, including structures similar to N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, highlights the application of green chemistry principles. These compounds are synthesized under solvent-free conditions using Triethyl ammonium sulphate [Et3NH][HSO4] as an eco-friendly catalyst, showcasing an efficient method with excellent yields, short reaction time, and mild conditions. The importance of chromone and pyrimidine heterocycles is underscored by their varied biological activities, leading to their use in pharmacophores combining both functionalities in a single molecule for enhanced therapeutic potential (Nikalje et al., 2017).

Biological and Pharmacological Applications

The research into chromone-pyrimidine derivatives extends to their biological activities. In one study, synthesized derivatives were evaluated for their in vitro antifungal and antibacterial activity, revealing specific compounds with potent antibacterial and antifungal properties comparable to standard drugs. Molecular docking studies and enzyme assays were conducted to predict the mode of action of these compounds, demonstrating their potential as oral drug candidates due to favorable ADMET parameters and non-cytotoxic nature in human cancer cell lines (Tiwari et al., 2018).

Another study elaborated on the synthesis of chromeno[2,3-d]pyrimidinone derivatives under solvent-free conditions, emphasizing the simplicity and eco-friendliness of this method. The compounds obtained showed promising antimicrobial activity, indicating the potential of such derivatives in developing new antimicrobial agents (Ghashang et al., 2013).

Material Science and Polymer Research

In material science, compounds with chromone structures have been used to synthesize aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibited good thermal properties and film-forming capabilities, alongside interesting UV-induced crosslinking behavior due to coumarin moieties, demonstrating applications in creating advanced materials with specific light-responsive properties (Nechifor, 2009).

properties

IUPAC Name

N-(2-oxochromen-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-17(13-10-16(20-11-19-13)22-7-3-4-8-22)21-14-9-12-5-1-2-6-15(12)25-18(14)24/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECZZRPQVINRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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